HEPBS

Catalog No.
S1501003
CAS No.
161308-36-7
M.F
C10H22N2O4S
M. Wt
266.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HEPBS

CAS Number

161308-36-7

Product Name

HEPBS

IUPAC Name

4-[4-(2-hydroxyethyl)piperazin-1-yl]butane-1-sulfonic acid

Molecular Formula

C10H22N2O4S

Molecular Weight

266.36 g/mol

InChI

InChI=1S/C10H22N2O4S/c13-9-8-12-6-4-11(5-7-12)3-1-2-10-17(14,15)16/h13H,1-10H2,(H,14,15,16)

InChI Key

LOJNFONOHINEFI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCS(=O)(=O)O)CCO

Canonical SMILES

C1CN(CCN1CCCCS(=O)(=O)O)CCO

Cell Culture Work

Traditional and Complementary Medicine

Food Preservation

Cosmetics

Insecticides

UV-Visible Spectroscopy

Herbal Extracts Preparation

HEPBS, or 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, is a zwitterionic buffering agent widely utilized in biological and biochemical research. It is particularly favored for maintaining physiological pH levels in various applications, including cell culture. The compound exhibits a useful pH range of approximately 7.6 to 9.0, making it suitable for environments that mimic biological systems . HEPBS is part of the Good's buffers family, known for their minimal metal ion binding, which is advantageous in experiments involving enzymes sensitive to metal chelation .

When exposed to light, especially in the presence of riboflavin, leading to the production of hydrogen peroxide. This reaction can potentially interfere with biological assays and necessitates precautions to minimize light exposure .

In addition, HEPBS can interact with reactive oxygen species generated during various biochemical processes, influencing cellular signaling pathways . Its ability to stabilize pH under varying conditions makes it an essential component in many experimental setups.

HEPBS is primarily recognized for its role as a buffering agent in cell culture and other biological systems. It effectively maintains pH stability despite fluctuations in carbon dioxide levels, which is critical during cellular respiration . Furthermore, studies have indicated that HEPBS can facilitate the uptake of calcium ions in cells when exposed to reactive nitrogen species, suggesting potential roles in modulating cellular functions and signaling pathways .

The synthesis of HEPBS typically involves a multi-step chemical process starting from piperazine and ethylene oxide. The general steps include:

  • Formation of the Hydroxyethyl Group: Piperazine reacts with ethylene oxide to introduce hydroxyethyl groups.
  • Sulfonation: The resulting product undergoes sulfonation to introduce the sulfonic acid group.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for biochemical applications.

These methods allow for the production of HEPBS with consistent quality and performance characteristics.

HEPBS has diverse applications across various fields:

  • Cell Culture: Its buffering capacity makes it ideal for maintaining physiological pH in cell culture media.
  • Biochemical Assays: Used as a buffer in enzyme assays and other biochemical experiments where pH stability is crucial.
  • Pharmaceutical Research: Employed in drug formulation and testing due to its compatibility with biological systems.

Research has highlighted HEPBS's interactions with reactive species such as superoxide and peroxynitrite. These interactions can influence cellular responses, including calcium signaling pathways, which are vital for numerous physiological processes . Understanding these interactions helps elucidate HEPBS's role in modulating biological activity and its potential therapeutic applications.

Several compounds share structural similarities or functional roles with HEPBS. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES)Similar zwitterionic structureWidely used in cell culture; lower pKa values
2-(N-morpholino)ethanesulfonic acid (MES)Morpholine ring instead of piperazineEffective at lower pH ranges (6.1-7.5)
N-(2-hydroxyethyl)piperazine-N'-ethanesulfonic acid (HEPES)Similar buffering capacityOften used in biological assays
3-(N-morpholino)propanesulfonic acid (MOPS)Morpholine ring; similar sulfonic acidEffective at slightly acidic pH (6.5-7.9)

HEPBS stands out due to its specific buffering range and minimal interaction with metal ions, making it particularly suitable for sensitive biological experiments .

XLogP3

-3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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